molecular formula C15H15N3S B11283668 2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11283668
M. Wt: 269.4 g/mol
InChI Key: YLTCFORMMOBRNC-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a sulfanyl group attached to a dimethylbenzyl moiety, which is further connected to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Dimethylbenzyl Moiety: This step involves the alkylation of the sulfanyl group with 2,5-dimethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-[(2,5-Dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The sulfanyl group and the imidazo[4,5-b]pyridine core play crucial roles in its binding affinity and activity. The compound may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid
  • 2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(2,5-Dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Its combination of the imidazo[4,5-b]pyridine core with the dimethylbenzyl sulfanyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C15H15N3S/c1-10-5-6-11(2)12(8-10)9-19-15-17-13-4-3-7-16-14(13)18-15/h3-8H,9H2,1-2H3,(H,16,17,18)

InChI Key

YLTCFORMMOBRNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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